
Cobalt(2+);prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(II) prop-1-ene complex typically involves the reaction of cobalt(II) salts with prop-1-ene under controlled conditions. One common method is to react cobalt(II) chloride with prop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
Industrial production of cobalt(II) prop-1-ene complex may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) prop-1-ene complex can undergo various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under certain conditions.
Reduction: The complex can be reduced back to cobalt(II) if it has been oxidized.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reactions with ligands like triphenylphosphine or ethylenediamine can be carried out in solvents like dichloromethane or ethanol.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Regeneration of cobalt(II) complex.
Substitution: New cobalt(II) complexes with different ligands.
Scientific Research Applications
Cobalt(II) prop-1-ene complex has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The complex is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which cobalt(II) prop-1-ene complex exerts its effects depends on the specific reaction or application. In catalysis, the cobalt center can facilitate the activation of substrates through coordination and electron transfer processes. The prop-1-ene ligand can also participate in reactions, providing additional reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) ethylene complex: Similar in structure but with ethylene as the ligand.
Cobalt(II) but-1-ene complex: Similar but with but-1-ene as the ligand.
Cobalt(II) cyclopentadiene complex: Contains cyclopentadiene as the ligand.
Uniqueness
Cobalt(II) prop-1-ene complex is unique due to the specific reactivity of the prop-1-ene ligand, which can provide different electronic and steric effects compared to other ligands
Properties
| 108809-28-5 | |
Molecular Formula |
C3H5Co+ |
Molecular Weight |
100.00 g/mol |
IUPAC Name |
cobalt(2+);prop-1-ene |
InChI |
InChI=1S/C3H5.Co/c1-3-2;/h3H,1-2H2;/q-1;+2 |
InChI Key |
BWVAKBOMMNLWLY-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=C.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
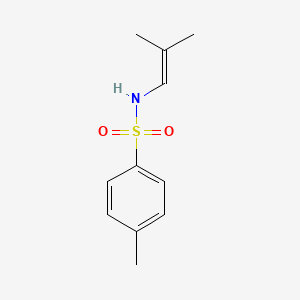
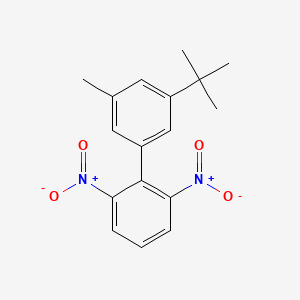
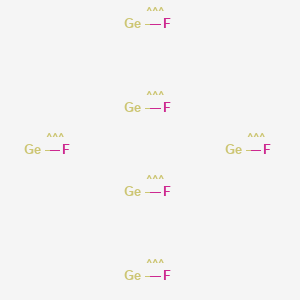
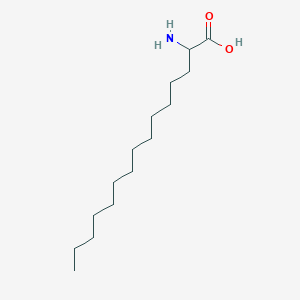
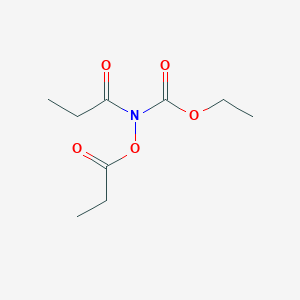
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)
